molecular formula C17H20N4O2S B2857539 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine CAS No. 1436374-93-4

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine

Cat. No.: B2857539
CAS No.: 1436374-93-4
M. Wt: 344.43
InChI Key: HMZQMMALYMVQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a synthetic small molecule featuring a pyrimidine core linked to a piperazine scaffold via a sulfonyl bridge. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a key pharmacophore in therapeutics targeting various diseases, including cancer and infectious diseases . Piperazine derivatives are also common in pharmaceuticals, often contributing to favorable solubility and metabolic properties. This specific molecular architecture, incorporating a styrenyl sulfonyl group, suggests potential for investigating structure-activity relationships (SAR) around kinase inhibition or other enzyme targets . Researchers can utilize this compound as a core scaffold to explore novel mechanisms of action, particularly in the development of protein kinase inhibitors or targeted anticancer agents, where pyrimidine-based molecules have shown significant impact . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQMMALYMVQEG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Phenylacetic acid derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Substituted pyrimidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Core Modifications

Quinazolin-4-one Derivatives ()

The compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide shares a sulfonamide group and styryl moiety with the target compound but differs in its core structure. However, the quinazolinone’s fused aromatic system may reduce solubility.

  • Reported Activity : 47.1% COX-2 inhibition at 20 μM .
Thieno[3,2-d]pyrimidine Derivatives ()

The patent compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine features a thienopyrimidine core, which adds a sulfur atom and fused thiophene ring. This modification increases molecular weight (494.19 g/mol) and may alter electronic properties.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (COX-2 Inhibition) Reference
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine Pyrimidine 2-Methyl, 4-(4-[(E)-styryl]sulfonylpiperazinyl) 345.07 g/mol Not explicitly reported N/A
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolin-4-one 3-(4-Methoxyphenyl), (E)-styryl-sulfonamide ~450–470 g/mol* 47.1% inhibition at 20 μM
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Piperazinylmethyl (methanesulfonyl), 2-methylbenzimidazolyl, morpholinyl 494.19 g/mol Not explicitly reported

*Estimated based on structural similarity.

Key Observations

Core Flexibility vs. Quinazolinone’s fused ring system may enhance target binding but could limit metabolic stability.

Sulfonamide Group Variations :

  • The styryl-sulfonamide group in the target compound introduces extended conjugation, which may improve interactions with hydrophobic enzyme pockets.
  • Methanesulfonyl groups (as in the patent compound) are smaller and more electron-withdrawing, possibly altering binding kinetics.

Biological Activity: The quinazolinone derivative’s COX-2 inhibition highlights the importance of sulfonamide positioning and aromatic systems in enzyme targeting. The target compound’s piperazine-linked sulfonamide may offer a novel binding mode.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with substituted piperazines and pyrimidine precursors. Key steps include:

  • Sulfonylation: Introducing the sulfonyl group to the piperazine ring under anhydrous conditions using reagents like sulfonyl chlorides (e.g., (E)-2-phenylethenylsulfonyl chloride) .
  • Coupling Reactions: Linking the sulfonylpiperazine moiety to the pyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling. Temperature control (60–100°C) and solvents like DMF or THF are critical .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%).

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsKey ConsiderationsReferences
SulfonylationSulfonyl chloride, base (e.g., Et₃N)Anhydrous environment, 0–5°C
Pyrimidine CouplingPd(PPh₃)₄, DMF, 80°COxygen-free atmosphere
Final PurificationSilica gel chromatography (EtOAc/hexane)Gradient elution for optimal separation

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural validation requires a combination of techniques:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at pyrimidine C2, sulfonylpiperazine linkage). Chemical shifts for aromatic protons typically appear at δ 7.2–8.5 ppm .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 413.15) .
  • Crystallography: Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For example, the (E)-configuration of the styryl sulfonyl group can be confirmed via C=C bond geometry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving sulfonylpiperazine-pyrimidine derivatives?

Methodological Answer: Contradictions may arise due to variations in assay conditions, compound purity, or structural analogs. Mitigation strategies include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., fluorophenyl or chlorophenyl variants) to identify trends in activity .
  • Purity Validation: Use HPLC (>99% purity) and elemental analysis to rule out impurities as confounding factors .

Example: A study on a fluorophenyl analog showed 10-fold higher receptor affinity than the parent compound, highlighting the impact of halogen substituents .

Q. How do molecular modifications at the sulfonylpiperazine moiety affect the compound's interaction with biological targets?

Methodological Answer: Modifications alter steric/electronic properties, influencing target binding:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance sulfonyl group polarity, improving interactions with charged receptor residues (e.g., kinase ATP-binding pockets) .
    • Bulkier Groups (e.g., biphenyl): May reduce binding affinity due to steric hindrance but improve selectivity .
  • Methodology:
    • Molecular Docking: Predict binding modes using software like AutoDock Vina. For example, a 4-fluorophenyl group increases π-π stacking with tyrosine residues .
    • Enzyme Assays: Measure IC₅₀ values to quantify inhibition potency (e.g., against PI3K or EGFR kinases) .

Q. Table 2: Impact of Substituents on Biological Activity

ModificationTarget (Example)Observed EffectReferences
4-FluorophenylKinase X3× higher inhibition vs. parent
BiphenylReceptor YReduced off-target binding

Q. What advanced computational methods are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate parameters:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration. Predicted LogP = 2.8 suggests moderate permeability .
    • Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations to evaluate target residence time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.